

# A Comparative Analysis of Miliacin and Finasteride for Androgenetic Alopecia

Author: BenchChem Technical Support Team. Date: November 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Miliacin |           |
| Cat. No.:            | B1204044 | Get Quote |

An objective comparison of the efficacy of **miliacin** and the established pharmaceutical finasteride for the treatment of androgenetic alopecia (AGA) is hampered by a significant disparity in the available clinical evidence. While finasteride has been extensively studied in large-scale clinical trials specifically for AGA, the research on **miliacin**, a triterpenoid found in millet, is primarily focused on its effects on telogen effluvium or as part of a combination of ingredients, with a notable lack of dedicated studies on its efficacy as a monotherapy for androgenetic alopecia.

This guide provides a detailed comparison of the two compounds based on the current scientific literature, including their mechanisms of action, available experimental data, and the respective signaling pathways.

### Finasteride: A 5-Alpha Reductase Inhibitor

Finasteride is a synthetic 4-azasteroid compound that acts as a competitive and specific inhibitor of Type II  $5\alpha$ -reductase. This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT), which is a key driver in the miniaturization of hair follicles in individuals with AGA. By inhibiting this enzyme, finasteride effectively reduces DHT levels in the scalp and serum, thereby slowing hair loss and, in many cases, stimulating hair regrowth.[1][2][3]

## Experimental Data: Finasteride for Androgenetic Alopecia



Clinical trials have consistently demonstrated the efficacy of oral finasteride (typically 1 mg/day) in treating male androgenetic alopecia.

| Parameter                                            | Treatment Group<br>(Finasteride 1<br>mg/day)                       | Placebo Group         | Study Duration |
|------------------------------------------------------|--------------------------------------------------------------------|-----------------------|----------------|
| Change in Hair Count<br>(hairs in a 5.1 cm²<br>area) | +107 hairs                                                         | Progressive Hair Loss | 1 Year         |
| Change in Hair Count<br>(hairs in a 5.1 cm²<br>area) | +138 hairs                                                         | Progressive Hair Loss | 2 Years        |
| Patient Self-<br>Assessment                          | Slowed hair loss,<br>increased hair growth,<br>improved appearance | Not specified         | 2 Years        |
| Investigator<br>Assessment                           | Corroborated patient self-assessment                               | Not specified         | 2 Years        |

Data from a two 1-year trials involving 1553 men with male pattern hair loss.[4]

### **Experimental Protocol: Finasteride Clinical Trial**

- Study Design: Two 1-year, randomized, double-blind, placebo-controlled, multicenter trials with 1-year blinded extension studies.
- Participants: 1553 men aged 18 to 41 with male pattern hair loss.
- Intervention: Oral finasteride 1 mg daily or placebo.
- Efficacy Evaluation: Scalp hair counts in a 1-inch diameter circular area (5.1 cm²) of the balding vertex, patient and investigator assessments, and review of photographs by an expert panel.[4]

### Signaling Pathway: Finasteride's Mechanism of Action



Caption: Finasteride inhibits the conversion of testosterone to DHT.

### Miliacin: A Plant-Derived Triterpenoid

Miliacin is a natural compound extracted from millet seed oil. Its proposed mechanism of action for promoting hair growth involves stimulating the proliferation of keratinocytes, the primary cells of the hair follicle, and prolonging the anagen (growth) phase of the hair cycle.[5] [6] Some in-vitro and animal studies suggest that miliacin may exert its effects through the activation of the Wnt/β-catenin signaling pathway, which plays a crucial role in hair follicle development and regeneration.[6]

It is important to note that a significant portion of the clinical research on **miliacin** has been conducted on a branded ingredient called Keranat<sup>™</sup>, which combines **miliacin**-rich millet seed oil with other compounds. Furthermore, a key clinical trial on Keranat<sup>™</sup> for hair health explicitly excluded individuals diagnosed with androgenetic alopecia.[1]

## Experimental Data: Miliacin for Hair Loss (Telogen Effluvium)

The most relevant clinical data for a **miliacin**-containing product comes from a study on women with telogen effluvium, a form of diffuse hair shedding, not androgenetic alopecia.

| Parameter                         | Treatment Group<br>(Miliacin-Polar<br>Lipid Complex)       | Placebo Group         | Study Duration |
|-----------------------------------|------------------------------------------------------------|-----------------------|----------------|
| Change in Telogen<br>Hair Density | Significant Reduction                                      | No significant change | 12 Weeks       |
| Change in Anagen<br>Hair Density  | Increase (not<br>statistically significant<br>vs. placebo) | Increase              | 12 Weeks       |
| Scalp Dryness                     | Decreased                                                  | Less decrease         | 12 Weeks       |
| Hair Brightness                   | Improved                                                   | Less improvement      | 12 Weeks       |



Data from a placebo-controlled, multicentric, randomized, double-blind trial on 65 nonmenopausal women affected by telogen effluvium.[7]

## Experimental Protocol: Miliacin-Polar Lipid Complex Clinical Trial

- Study Design: Placebo-controlled, multicentric, randomized, double-blind trial.
- Participants: 65 nonmenopausal women with telogen effluvium.
- Intervention: Oral supplementation with a **miliacin** encapsulated within polar lipids (MePL).
- Efficacy Evaluation: Phototrichogram analysis for telogen and anagen densities, and clinical evaluation of scalp dryness and hair brightness using a Likert scale.[7]

### Signaling Pathway: Proposed Mechanism of Miliacin

Caption: Proposed mechanism of miliacin on hair growth.

### Conclusion

In conclusion, finasteride is a well-established, FDA-approved treatment for androgenetic alopecia with a clearly defined mechanism of action and robust clinical data supporting its efficacy. **Miliacin**, while showing promise in preclinical studies and some clinical trials for general hair health and telogen effluvium, lacks direct evidence of efficacy for androgenetic alopecia from dedicated, peer-reviewed clinical trials. The existing studies on **miliacin**-containing products often involve formulations with multiple ingredients, making it difficult to isolate the specific contribution of **miliacin**. Therefore, for researchers, scientists, and drug development professionals, finasteride remains the benchmark against which new treatments for androgenetic alopecia should be compared. Further rigorous, controlled clinical trials are necessary to determine the potential of **miliacin** as a monotherapy for androgenetic alopecia.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Evaluate the Efficacy and Safety of Proso Millet and Wheat Extract(Keranat<sup>™</sup>) on Hair Health [ctv.veeva.com]
- 2. jcadonline.com [jcadonline.com]
- 3. Keranat® : scientific studies Robertet [robertet.com]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. Frontiers | Millet seed oil activates β–catenin signaling and promotes hair growth [frontiersin.org]
- 6. Millet seed oil activates β–catenin signaling and promotes hair growth PMC [pmc.ncbi.nlm.nih.gov]
- 7. "Miliacin encapsulated by polar lipids stimulates cell proliferation in hair bulb and improves telogen effluvium in women" PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Miliacin and Finasteride for Androgenetic Alopecia]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1204044#efficacy-of-miliacin-compared-to-finasteride-for-androgenetic-alopecia]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com